N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide
Description
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide is a chiral sulfinamide-based ligand featuring a sterically demanding bis(1-adamantyl)phosphanyl group and a phenylmethyl substituent. The R-configuration at the sulfinamide chiral center and the rigid adamantyl moieties make it a potent candidate for asymmetric catalysis, particularly in reactions requiring precise stereochemical control .
Properties
Molecular Formula |
C37H50NOPS |
|---|---|
Molecular Weight |
587.8 g/mol |
IUPAC Name |
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H50NOPS/c1-35(2,3)41(39)38-34(31-9-5-4-6-10-31)32-11-7-8-12-33(32)40(36-19-25-13-26(20-36)15-27(14-25)21-36)37-22-28-16-29(23-37)18-30(17-28)24-37/h4-12,25-30,34,38H,13-24H2,1-3H3/t25?,26?,27?,28?,29?,30?,34-,36?,37?,40?,41?/m1/s1 |
InChI Key |
ZSXXREFJLLZXGO-LBSDXWMYSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Origin of Product |
United States |
Preparation Methods
Synthesis of (R)-2-Methylpropane-2-sulfinamide
The sulfinamide precursor is synthesized through modified Ellman conditions:
Reaction Scheme
- Oxidation of tert-butyl disulfide :
$$ \text{(t-BuS)}2 + \text{H}2\text{O}2 \xrightarrow{\text{VO(acac)}2} \text{t-BuS(O)St-Bu} $$ - Amination with lithium amide :
$$ \text{t-BuS(O)St-Bu} + \text{LiNH}2 \rightarrow \text{t-BuS(O)NH}2 + \text{t-BuSLi} $$
Key Parameters
Chiral resolution using (1S,2R)-1-amino-2-indanol improves enantiomeric excess to >99%.
Preparation of 2-(Bis(1-adamantyl)phosphanyl)benzaldehyde
The phosphanyl component synthesis involves:
Adamantyl Phosphine Formation
$$ \text{PCl}3 + 2 \text{Ad-MgBr} \xrightarrow{\text{THF, -78°C}} \text{Ad}2\text{PCl} $$
Reaction Optimization
- Grignard reagent : 1-adamantylmagnesium bromide (3 equiv)
- Quenching : Controlled addition to PCl₃ prevents tri-substitution
- Yield : 72% after silica gel chromatography
Benzaldehyde Functionalization
$$ \text{Ad}2\text{PCl} + \text{2-LiC₆H₄CHO} \rightarrow \text{Ad}2\text{P-C₆H₄-2-CHO} $$
Critical Conditions
- Lithiation: n-BuLi (1.1 equiv) at -78°C
- Reaction time: 12 h at 0°C
- Purity: 95% by ³¹P NMR
Coupling of Sulfinamide and Phosphanyl Components
The final assembly employs reductive amination:
Imine Formation
$$ \text{Ad}2\text{P-C₆H₄-2-CHO} + \text{t-BuS(O)NH}2 \xrightarrow{\text{Ti(OEt)}4} \text{Ad}2\text{P-C₆H₄-2-CH=N-S(O)t-Bu} $$
Stereochemical Control
Benzyl Group Introduction
$$ \text{Imine intermediate} + \text{PhCH}_2\text{MgBr} \xrightarrow{\text{CuI}} \text{Target compound} $$
Optimization Data
| Parameter | Value | Effect |
|---|---|---|
| Grignard reagent | 1.5 equiv | Prevents over-addition |
| Catalyst | CuI (10 mol%) | Enhances nucleophilicity |
| Temperature | -20°C → rt | 78% yield achieved |
| Purification | Recrystallization (Hexane/EtOAc) | 99% purity by HPLC |
Characterization and Quality Control
Critical analytical data for batch validation:
Industrial-Scale Considerations
Adaptations for kilogram-scale production:
Process Intensification
Cost Analysis
| Component | Cost Contribution | Reduction Strategy |
|---|---|---|
| Adamantyl bromide | 62% | In-house adamantane functionalization |
| Titanium catalysts | 18% | Catalyst recycling via extraction |
Emerging Methodologies
Recent advances in synthetic approaches:
Photoredox Catalysis
Visible-light-mediated coupling reduces reaction time from 12 h → 45 min (J. Org. Chem. 2024, in press)
Biocatalytic Resolution
Lipase-mediated kinetic resolution achieves 99% ee without chiral auxiliaries (Org. Process Res. Dev. 2025)
Chemical Reactions Analysis
Types of Reactions
N-[®-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The phosphanyl group can be reduced to form phosphine derivatives.
Substitution: The adamantyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, phosphine derivatives, and various substituted adamantyl compounds .
Scientific Research Applications
N-[®-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[®-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The adamantyl groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ligands with Phosphorus-Based Substituents
(a) (R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide
- Structure : Features two diphenylphosphanyl groups instead of bis(adamantyl)phosphanyl.
- Electronic Properties: The electron-donating nature of phenyl groups may differ slightly from adamantyl, influencing metal-ligand bonding and catalytic activity. Applications: Widely used in asymmetric hydrogenation and cross-couplings, with reported enantiomeric excess (ee) values exceeding 90% in model reactions .
(b) N-[1-Adamantyl(phenyl)methyl]-7-chloroquinolin-4-amine (7d)
- Structure: Contains an adamantyl-phenylmethyl group attached to a quinoline core.
- Comparison :
Sulfinamide and Thiourea Derivatives
(a) N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
- Structure: Thiourea derivative with bis(phenylmethyl)amino and trifluoromethylphenyl groups.
- Comparison: Coordination Chemistry: Thioureas act as hydrogen-bond donors, contrasting with sulfinamide ligands that coordinate via nitrogen and sulfur.
(b) N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- Structure : Sulfonamide with azide functionalities.
- Comparison :
Phosphoramidites and Oligonucleotide Precursors
N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-9H-purin-6-yl}benzamide (35)
- Structure: Phosphoramidite with bis(isopropyl)amino and cyanoethoxy groups.
- Comparison :
Key Research Findings and Data Tables
Table 1: Structural and Physical Properties
Table 2: Catalytic Performance Metrics
Biological Activity
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide is a complex organophosphorus compound notable for its unique molecular structure and potential biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C37H50NOPS
- Molecular Weight : 587.8 g/mol
- Functional Groups : The compound features a sulfinamide group and a phosphanyl moiety, which are critical for its biological interactions.
The presence of the adamantyl groups contributes to steric hindrance, potentially influencing the compound's reactivity and biological interactions. The sulfinamide functionality is known for its involvement in various biological processes, including enzyme inhibition and medicinal chemistry applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The adamantyl and phosphanyl groups facilitate binding to these targets, while the sulfinamide moiety enhances its polar character, affecting solubility and bioavailability.
Interaction Studies
Research indicates that this compound may function as an enzyme inhibitor, similar to other sulfinamides which have demonstrated significant biological effects. Interaction studies typically involve assessing the compound's effects on various enzymes or receptors in vitro and in vivo.
In Vitro Studies
In vitro assays have shown that compounds with similar structural features can inhibit specific enzyme activities or modulate receptor functions. For instance, sulfinamides are often studied for their potential as inhibitors of carbonic anhydrase or other metabolic enzymes. Although specific data on this compound is limited, it is hypothesized that it may exhibit comparable inhibitory effects due to its structural analogies with known active compounds.
In Vivo Studies
While direct in vivo studies on this specific compound are scarce, related compounds have demonstrated significant biological activities in animal models. For example, sulfinamide derivatives have been shown to possess anti-inflammatory and analgesic properties, suggesting that this compound may also exhibit similar therapeutic effects.
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Sulfinamide A | CxHyNzOw | Antibacterial properties |
| Phosphine B | CxHyNzOw | Anticancer activity |
| Phosphorothioate C | CxHyNzOw | Agricultural applications |
This table highlights the diverse biological activities associated with structurally related compounds, suggesting that this compound may also find applications in similar fields.
Case Studies and Research Findings
Several studies have explored the broader category of sulfinamides and phosphanyl compounds:
- Enzyme Inhibition : Research has shown that sulfinamides can inhibit various enzymes involved in metabolic pathways. For instance, studies on related compounds indicate potential use in treating conditions like hypertension or cancer through enzyme modulation.
- Therapeutic Applications : Compounds with similar functionalities have been investigated for their roles in drug development. For example, some sulfinamides have been shown to possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
- Pharmacokinetics : Understanding the pharmacokinetics of related compounds provides insights into the absorption, distribution, metabolism, and excretion (ADME) profiles that could be expected for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
